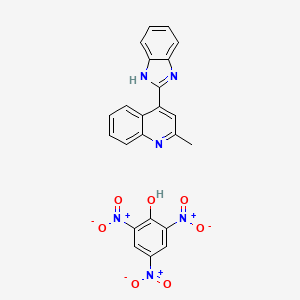
4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . Another method involves the condensation reaction between o-phenylenediamine and various carbonyl compounds .Molecular Structure Analysis
The molecular structure of a benzimidazole consists of a fused ring of benzene and imidazole. The imidazole ring contains two nitrogen atoms. The molecular weight of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a related compound, is 223.28 .Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions. For instance, they can react with carboxylic acids, carboxaldehydes, or their derivatives such as chlorides, nitriles, and orthoesters under strong acidic conditions .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature. They are highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Chemical Behavior
Innovative Synthesis Techniques
A notable synthesis approach involves the formation of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates through an I2-mediated sp3 C–H amination reaction. This method is free from transition metals, simple, scalable, and yields high returns (Chen et al., 2020).
Fluorescent Chemosensors for Nitroaromatics
Research into the combination of quinoline and benzimidazole fluorophores has led to the development of novel fluorochromes. These compounds exhibit selective and highly sensitive fluorescence quenching towards picric acid, making them potential candidates for explosive detection and environmental monitoring (Jiang et al., 2019).
Electrochemical Applications
Studies have also explored the use of benzimidazole and quinoline derivatives in electrochemistry. For instance, rhenium tricarbonyl complexes with these derivatives show potential for fluorescence applications, indicating their utility in sensing and light-emitting devices (Wei et al., 2006).
Potential Therapeutic and Biological Activities
Anticancer Properties
Novel quinoline derivatives exhibiting anticancer activities have been synthesized and tested. For example, compounds demonstrating selective activity against certain cancer cell lines have been identified, showcasing the potential for developing new anticancer therapeutics (Perin et al., 2020).
DNA Detection Probes
Amino-substituted benzimidazo[1,2-a]quinolines have been synthesized and characterized as potential fluorescent probes for DNA detection. Their interaction with ct-DNA enhances fluorescence emission intensity, suggesting applications in biotechnology and research for DNA interaction studies (Perin et al., 2011).
作用機序
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, leading to various changes in cellular processes .
Biochemical Pathways
Compounds containing the benzimidazole nucleus are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylquinoline;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3.C6H3N3O7/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3,(H,19,20);1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCQXQNHFSLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

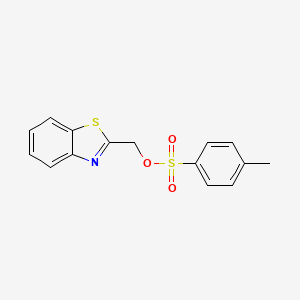
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
amino]propyl})amine](/img/structure/B2916133.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
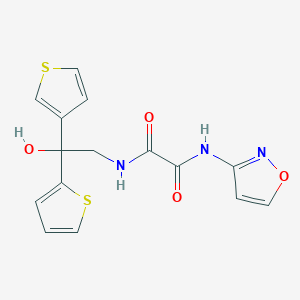

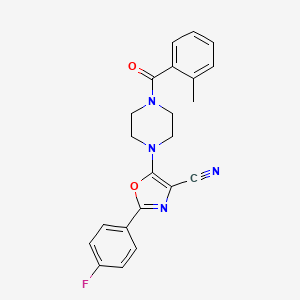
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)
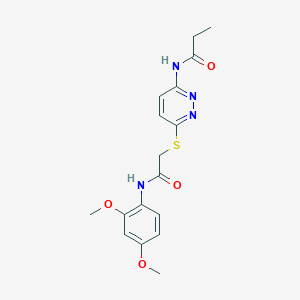
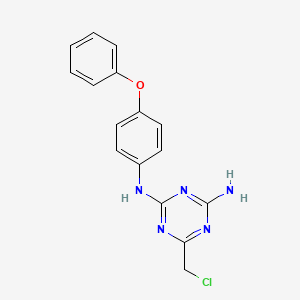
![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)